molecular formula C12H12N2O2 B1282690 (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid CAS No. 97968-85-9

(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid

Cat. No. B1282690
CAS RN: 97968-85-9
M. Wt: 216.24 g/mol
InChI Key: CTCIUZFLHYEPHX-UHFFFAOYSA-N
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Description

“(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid” is a chemical compound with the CAS Number: 97968-85-9 . It has a molecular weight of 216.24 and its molecular formula is C12H12N2O2 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid” is 1S/C12H12N2O2/c15-11(16)7-14-10-4-2-1-3-9(10)13-12(14)8-5-6-8/h1-4,8H,5-7H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid” is a solid compound . It has a molecular weight of 216.24 and its molecular formula is C12H12N2O2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, a variant of the subject compound, has been used as a bifunctional formyl-acid in the synthesis of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides under Ugi conditions, highlighting its utility in multi-component chemical syntheses (Ghandi, Zarezadeh, & Taheri, 2010).

  • Characterization and Analysis : The benzimidazole derivatives, including those related to the subject compound, are characterized through various analytical techniques such as spectral and elemental analysis, as demonstrated in the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

  • Crystal Structure Determination : Detailed crystal structure analysis has been conducted on related benzimidazole compounds, providing insights into the molecular conformation and bonding characteristics (Ozbey, Kuş, & Göker, 2001).

Biological and Pharmacological Applications

Safety And Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-(2-cyclopropylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11(16)7-14-10-4-2-1-3-9(10)13-12(14)8-5-6-8/h1-4,8H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCIUZFLHYEPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540117
Record name (2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid

CAS RN

97968-85-9
Record name (2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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